Cas no 896467-74-6 (Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate)

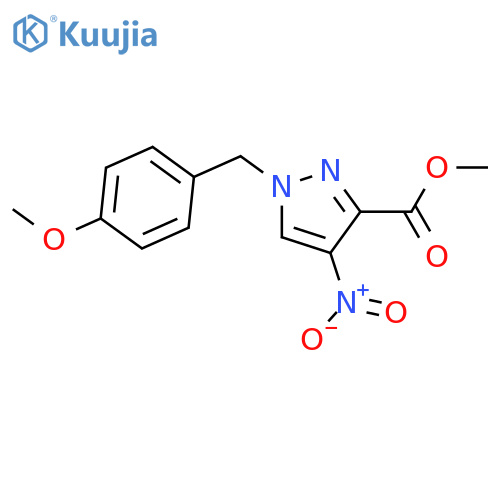

896467-74-6 structure

商品名:Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate

CAS番号:896467-74-6

MF:C13H13N3O5

メガワット:291.259423017502

MDL:MFCD23704385

CID:5088531

Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate

- 1-(4-methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester

- Y6468

- methyl 1-[(4-methoxyphenyl)methyl]-4-nitropyrazole-3-carboxylate

-

- MDL: MFCD23704385

- インチ: 1S/C13H13N3O5/c1-20-10-5-3-9(4-6-10)7-15-8-11(16(18)19)12(14-15)13(17)21-2/h3-6,8H,7H2,1-2H3

- InChIKey: HZBPUYRYHAXMPC-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC(=CC=1)CN1C=C(C(C(=O)OC)=N1)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 379

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 99.2

Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D971969-1g |

1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester |

896467-74-6 | 95% | 1g |

$1115 | 2024-07-28 | |

| eNovation Chemicals LLC | D971969-5g |

1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester |

896467-74-6 | 95% | 5g |

$4475 | 2025-02-20 | |

| eNovation Chemicals LLC | D971969-1g |

1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester |

896467-74-6 | 95% | 1g |

$1115 | 2025-02-20 | |

| eNovation Chemicals LLC | D971969-100mg |

1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester |

896467-74-6 | 95% | 100mg |

$255 | 2025-02-20 | |

| eNovation Chemicals LLC | D971969-250mg |

1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester |

896467-74-6 | 95% | 250mg |

$370 | 2025-02-20 | |

| eNovation Chemicals LLC | D971969-100mg |

1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester |

896467-74-6 | 95% | 100mg |

$255 | 2025-02-21 | |

| eNovation Chemicals LLC | D971969-1g |

1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester |

896467-74-6 | 95% | 1g |

$1115 | 2025-02-21 | |

| eNovation Chemicals LLC | D971969-5g |

1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester |

896467-74-6 | 95% | 5g |

$4475 | 2024-07-28 | |

| eNovation Chemicals LLC | D971969-50mg |

1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester |

896467-74-6 | 95% | 50mg |

$190 | 2025-02-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0650-250mg |

1-(4-Methoxy-benzyl)-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester |

896467-74-6 | 96% | 250mg |

¥2841.78 | 2024-04-16 |

Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate 関連文献

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

896467-74-6 (Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate) 関連製品

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:896467-74-6)Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate

清らかである:99%/99%/99%/99%/99%/99%

はかる:1g/5g/500mg/250mg/100mg/50mg

価格 ($):1094.0/4381.0/602.0/356.0/232.0/171.0